Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 4-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of scientific research and industrial applications .
Properties
Molecular Formula |
C8H7NO2S |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h5-6H,2H2,1H3 |
InChI Key |
CXLHIMALAZSGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CSC=N1 |
Origin of Product |
United States |
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